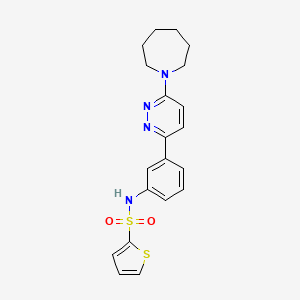

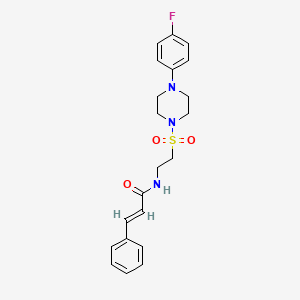

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

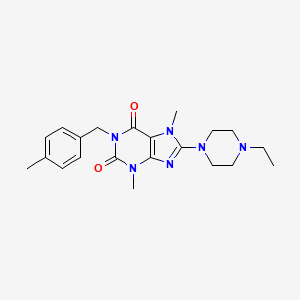

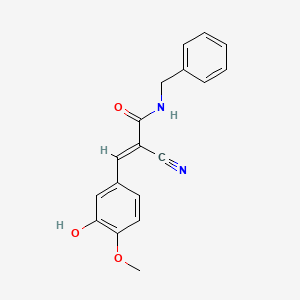

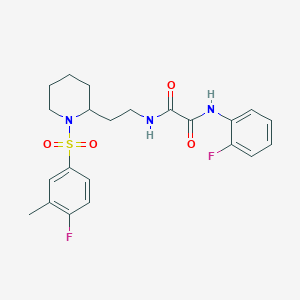

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide” includes a fluorophenyl moiety next to a piperazine ring, which is essential for certain inhibitory effects . The compound also contains a sulfonyl group attached to the piperazine ring.科学的研究の応用

Synthesis and Structural Analysis

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide and its derivatives have been synthesized and characterized through various analytical techniques. The crystal structures of specific cinnamide derivatives reveal distinct polymeric chains and layered structures, facilitated by various intermolecular interactions. These structural characteristics are crucial for their biological activity and could play a role in designing compounds with specific pharmacological properties (Jian-gang Zhong et al., 2018).

Antitubercular Activity

Research has focused on the design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives to explore their antitubercular activity. A molecular hybridization approach led to the identification of compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential of such derivatives in tuberculosis treatment (Kavit N. Patel, V. Telvekar, 2014).

Neuroprotective Effects

The neuroprotective effects of cinnamide derivatives against ischemic stroke have been investigated. In vivo experiments show that certain derivatives possess a protective effect on cerebral infarction, suggesting their potential utility in preventing or treating stroke-related injuries (Jian-gang Zhong et al., 2018).

Analytical and Chromatographic Applications

Cinnamide derivatives have been utilized in the development of chemically removable derivatization reagents for liquid chromatography, improving the sensitivity and specificity of analytical methods. This application is crucial for the accurate quantification of various analytes in complex matrices (Hsin‐Lung Wu et al., 1997).

Antagonists Development

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the discovery of potent adenosine A2B receptor antagonists. Such compounds offer insights into the development of selective antagonists for therapeutic applications, showcasing the versatility of cinnamide derivatives in medicinal chemistry (T. Borrmann et al., 2009).

作用機序

Target of Action

The compound, also known as (2E)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-phenylprop-2-enamide, primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and the regulation of adenosine function .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to changes in nucleotide synthesis and adenosine regulation .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

将来の方向性

Future research could focus on further understanding the structure-activity relationships of this compound and its analogues, particularly their effects on ENTs . This could potentially lead to the development of more selective inhibitors for these transporters, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

生化学分析

Biochemical Properties

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. The inhibitory effect of this compound on uridine uptake could not be washed out, suggesting a long-term effect on cellular function .

Metabolic Pathways

Its interaction with ENTs suggests a role in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via ENTs . Its inhibitory effects on these transporters could influence its localization or accumulation within cells .

特性

IUPAC Name |

(E)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,23,26)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVLBSSDHRGJL-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)